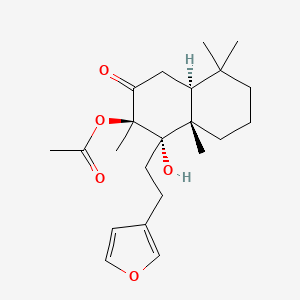

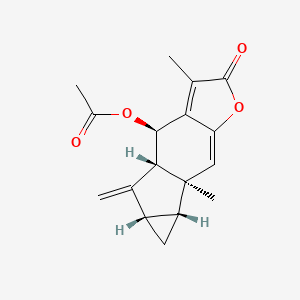

Chlojaponilactone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlojaponilactone B is a lindenane-type sesquiterpenoid with anti-inflammatory properties . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation, downregulating the NF-κB, thus reducing the expression of the pro-inflammatory cytokines iNOS, NO, COX-2, IL-6 and TNF-α .

Chemical Reactions Analysis

Chlojaponilactone B has demonstrated anti-inflammatory effects . It suppresses inflammatory responses by inhibiting TLR4 and subsequently decreasing reactive oxygen species (ROS) generation .科学研究应用

抗炎效果:从日本金粟兰中分离出的一种莲烯型倍半萜类化合物Chlojaponilactone B表现出强效的抗炎作用。它抑制了脂多糖(LPS)诱导的RAW 264.7巨噬细胞中一氧化氮(NO)的产生,抑制了iNOS、TNF-α和IL-6等关键炎症介质,并减少了刺激小鼠的耳厚度和中性粒细胞浸润。其作用机制包括抑制NF-κB信号通路,影响IκBα磷酸化和p65核转位,对MAPK信号通路影响较小 (Zhao et al., 2016)。

抑制TLR4介导的ROS生成和NF-κB信号通路:Chlojaponilactone B通过抑制Toll样受体4(TLR4)和髓样分化因子88(MyD88)的激活,减少了脂多糖诱导的炎症反应。它降低了活性氧(ROS)的生成,并下调了NF-κB通路,减少了促炎细胞因子的表达。分子对接研究表明,Chlojaponilactone B与TLR4结合方式类似于TLR4抑制剂TAK-242 (Ye et al., 2019)。

神经保护作用:Chlojaponilactone B的衍生物显示出对PC12细胞中过氧化氢诱导的氧化损伤具有神经保护作用。它稳定了线粒体膜电位,降低了细胞内ROS水平,减少了细胞凋亡,增强了抗氧化酶活性,并上调了核因子红细胞2(Nrf2)及其下游酶的表达,表明具有作为氧化损伤诱导疾病的治疗药物的潜力 (Ye et al., 2022)。

作用机制

Chlojaponilactone B significantly inhibits pyroptosis and reduces the levels of NLRP3, caspase 1, N-GSDMD, and inflammatory cytokines IL-1β and IL-18 . It interferes with LPS/ATP-induced THP-1 macrophage gene expression, suggesting involvement in anti-inflammatory and anti-pyroptotic signaling pathways . Additionally, it suppresses LPS/ATP-induced elevations in TLRs, MyD88, pro-IL-1β, and NF-κB and blocks NF-κB p65 nuclear translocation .

属性

IUPAC Name |

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJENQWQXZQCLHL-PVBKFEAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)

![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)